PCSK9 Inhibition vs. Pentamethoxyflavanone
In a direct head-to-head comparison within the same assay, 5,6,7,4'-Tetramethoxyflavanone (compound 6) inhibited PCSK9 mRNA expression with an IC50 of 20.6 µM. Its analog, 5,6,7,3',4'-Pentamethoxyflavanone (compound 7), which contains an additional methoxy group at the 3' position, exhibited a slightly higher IC50 of 21.4 µM [1]. This indicates a measurable, albeit modest, difference in potency due to the methoxylation pattern.
| Evidence Dimension | PCSK9 mRNA expression inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.6 µM |
| Comparator Or Baseline | 5,6,7,3',4'-Pentamethoxyflavanone: IC50 = 21.4 µM |
| Quantified Difference | 3.7% lower IC50 (more potent) for the target compound |
| Conditions | HepG2 cells, PCSK9 mRNA expression monitoring assay |
Why This Matters
This direct comparison quantifies the potency advantage of 5,6,7,4'-Tetramethoxyflavanone over a close analog in a clinically relevant lipid metabolism target, guiding selection for PCSK9-related research.
- [1] Pel P, Chokchaisiri R, Chaichompoo W, et al. A stilbene dimer and flavonoids from the aerial parts of Chromolaena odorata with proprotein convertase subtilisin/kexin type 9 expression inhibitory activity. Bioorg Med Chem Lett. 2020;30(1):126767. doi:10.1016/j.bmcl.2019.126767. View Source
